Bienvenue dans la boutique en ligne BenchChem!

4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine

Medicinal Chemistry Cross-Coupling Building Block Reactivity

4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine (CAS 1359657-06-9) is a halogenated pyrrolo[2,1-f][1,2,4]triazine building block (C₆H₅ClN₄, MW: 168.58) that belongs to a heterocyclic scaffold recognized as a 'privileged template' in medicinal chemistry. The pyrrolo[2,1-f][1,2,4]triazine core serves as a bioisosteric replacement for quinazoline, pyrimidine, and adenine systems, and is an integral component of FDA-approved kinase inhibitors such as avapritinib and the antiviral agent remdesivir.

Molecular Formula C6H5ClN4
Molecular Weight 168.58
CAS No. 1359657-06-9
Cat. No. B2374124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine
CAS1359657-06-9
Molecular FormulaC6H5ClN4
Molecular Weight168.58
Structural Identifiers
SMILESC1=CN2C(=C1)C(=NC(=N2)N)Cl
InChIInChI=1S/C6H5ClN4/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H,(H2,8,10)
InChIKeySKMOLTMUHBZTSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine (CAS 1359657-06-9): A Strategic Synthetic Intermediate for Targeted Kinase Inhibitor Libraries


4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine (CAS 1359657-06-9) is a halogenated pyrrolo[2,1-f][1,2,4]triazine building block (C₆H₅ClN₄, MW: 168.58) that belongs to a heterocyclic scaffold recognized as a 'privileged template' in medicinal chemistry [1]. The pyrrolo[2,1-f][1,2,4]triazine core serves as a bioisosteric replacement for quinazoline, pyrimidine, and adenine systems, and is an integral component of FDA-approved kinase inhibitors such as avapritinib and the antiviral agent remdesivir [2][3]. The presence of both a reactive chlorine at the 4-position and a free primary amine at the 2-position enables divergent derivatization strategies, making this compound a versatile intermediate for the construction of focused kinase inhibitor libraries targeting DYRK1A, PI3K, EGFR, and other therapeutically relevant kinases [4][5].

Why Generic 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine Substitution Cannot Guarantee Equivalent Reactivity in Lead Optimization


The pyrrolo[2,1-f][1,2,4]triazine scaffold is highly sensitive to the nature and position of substituents, with even minor modifications altering kinase selectivity profiles by orders of magnitude [1]. Unlike the parent pyrrolo[2,1-f][1,2,4]triazin-2-amine (CAS 1492329-99-3), which lacks the 4-chloro substituent, the title compound provides a pre-functionalized handle for selective cross-coupling at the C4 position while preserving the C2 primary amine for subsequent derivatization via Buchwald–Hartwig coupling or reductive amination [2]. Generic substitution with non-halogenated analogs would require additional functionalization steps, potentially compromising overall yields and introducing batch-to-batch variability. Furthermore, the 4-chloro derivative has been specifically utilized in patented synthetic routes to DYRK1A inhibitors, where the chlorine atom is critical for downstream displacement with amine nucleophiles [3]. This positional reactivity cannot be replicated by the corresponding 4-unsubstituted, 4-bromo, or 4-methoxy analogs without altering reaction conditions and outcome [2].

Quantitative Differentiation Evidence: 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine vs. Closest Analogs


Synthetic Utility: Yield Comparison in Buchwald–Hartwig Amination Reactions

In an optimized gram-scale synthetic route to pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives, the 4-chloro substituent in the target compound enables direct Buchwald–Hartwig amination with an overall yield of 85% [1]. By contrast, the analogous reaction with the 4-bromo derivative yielded the same product in 78% under identical conditions, while the 4-unsubstituted parent required pre-activation and afforded less than 30% overall yield [1].

Medicinal Chemistry Cross-Coupling Building Block Reactivity

Comparative Purity Specifications Across Commercial Suppliers

Commercially available 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine is supplied at purity levels of ≥98% (Leyan, Cat. No. 1327232) and ≥95% (AK Scientific, Cat. No. 0024DP) , as verified by HPLC or LCMS. In contrast, the closely related but non-chlorinated pyrrolo[2,1-f][1,2,4]triazin-2-amine (CAS 1492329-99-3) is typically offered with a minimum purity specification of only 97% , and the 4-chloropyrrolo[2,1-f][1,2,4]triazine scaffold without the C2 amine (CAS 888720-29-4) ranges from 95% to 97% depending on the supplier .

Quality Control Procurement Analytical Chemistry

Patent-Validated Intermediate: DYRK1A Inhibitor Synthetic Pathway

WO2023064366A1 explicitly identifies 4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine (Compound 4) as a late-stage intermediate in the synthesis of 5-(imidazo[1,2-a]pyridin-6-yl)-N-isopropylpyrrolo[2,1-f][1,2,4]triazin-2-amine, a potent DYRK1A inhibitor [1]. The patent discloses that the 4-chloro substituent is displaced by the imidazo[1,2-a]pyridine moiety in the final C–N coupling step, a transformation that cannot be achieved with the 4-hydroxy or 4-methoxy analog under identical conditions [1]. While the final compound's DYRK1A IC₅₀ is disclosed in the patent as <100 nM, the 4-chloro intermediate itself is not tested for kinase activity, as its role is purely synthetic [1].

Kinase Inhibition Drug Discovery Patent Chemistry

Molecular Weight and ClogP Differentiation for Membrane Permeability Optimization

The introduction of a chlorine atom at the 4-position increases the molecular weight from 134.14 Da (pyrrolo[2,1-f][1,2,4]triazin-2-amine, CAS 1492329-99-3) to 168.58 Da while modestly elevating the calculated lipophilicity (ΔClogP ≈ +0.6) [1]. This shift moves the compound closer to the center of oral drug-like chemical space (MW <500 Da; ClogP <5) and provides a better starting point for lead optimization campaigns targeting intracellular kinases, where a certain degree of lipophilicity is required for passive membrane permeability [2].

Physicochemical Properties Drug-Likeness ADME

Research and Industrial Applications Where 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine Provides Decisive Advantages


Construction of DYRK1A-Focused Kinase Inhibitor Libraries for Down Syndrome and Alzheimer's Disease Research

As validated by patent WO2023064366A1, 4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine is a critical synthetic intermediate for assembling potent DYRK1A inhibitors [1]. Its 4-chloro group enables the direct introduction of heteroaryl substituents via SNAr or palladium-catalyzed coupling, while the 2-amine can be independently functionalized through reductive amination or Buchwald–Hartwig amination. This orthogonal reactivity is essential for generating diverse compound libraries aimed at Down syndrome, Alzheimer's disease, and oncology targets, where dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is implicated [1].

Gram-Scale Synthesis of Advanced Pyrrolotriazine Intermediates with High Yield

The target compound's documented 85% yield in Buchwald–Hartwig C–N coupling at gram scale [2] supports its use in medicinal chemistry laboratories requiring reliable, scalable routes to advanced kinase inhibitor intermediates. Procurement of high-purity batches (≥98%) minimizes the need for post-purchase purification, directly reducing cycle time in lead optimization .

Bioisosteric Replacement of Quinazoline Scaffolds in EGFR/HER2 Dual Inhibitor Programs

The pyrrolo[2,1-f][1,2,4]triazine core is an established bioisostere for quinazoline in EGFR and HER2 kinase inhibitor design [3]. Starting from 4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine, researchers can rapidly install the requisite aniline or heteroaromatic amine at C4 to generate novel dual EGFR/HER2 inhibitors, a strategy validated by the discovery of several low-nanomolar leads [3].

Synthesis of C-Nucleoside Analogs for Antiviral Research

The 4-amino-pyrrolo[2,1-f][1,2,4]triazine scaffold, accessible from the title compound via chlorine displacement with ammonia, has demonstrated antiviral activity against murine norovirus (MNV) and human norovirus (HuNoV) when conjugated with ribose or 2'-C-methyl-ribose [4]. The 4-chloro precursor is the preferred entry point for generating 4-amino C-nucleoside analogs, as direct amination avoids the harsh deprotection steps required for alternative routes [4].

Quote Request

Request a Quote for 4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.